molecular formula C5H11NO3 B14087427 (r)-5-Amino-4-hydroxyvaleric acid

(r)-5-Amino-4-hydroxyvaleric acid

Cat. No.: B14087427
M. Wt: 133.15 g/mol
InChI Key: TYMZJFJDBQLYHB-SCSAIBSYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanoic acid, 5-amino-4-hydroxy-, ®- (9CI) typically involves multi-step organic reactions. One common method includes the protection of functional groups, followed by selective reactions to introduce the amino and hydroxy groups at the desired positions. The final step often involves deprotection to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 5-amino-4-hydroxy-, ®- (9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amino group can produce an amine .

Scientific Research Applications

Pentanoic acid, 5-amino-4-hydroxy-, ®- (9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pentanoic acid, 5-amino-4-hydroxy-, ®- (9CI) involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in metabolic pathways, acting as a substrate or inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentanoic acid, 5-amino-4-hydroxy-, ®- (9CI) is unique due to the presence of both amino and hydroxy groups on the pentanoic acid backbone, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

(4R)-5-amino-4-hydroxypentanoic acid

InChI

InChI=1S/C5H11NO3/c6-3-4(7)1-2-5(8)9/h4,7H,1-3,6H2,(H,8,9)/t4-/m1/s1

InChI Key

TYMZJFJDBQLYHB-SCSAIBSYSA-N

Isomeric SMILES

C(CC(=O)O)[C@H](CN)O

Canonical SMILES

C(CC(=O)O)C(CN)O

Origin of Product

United States

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